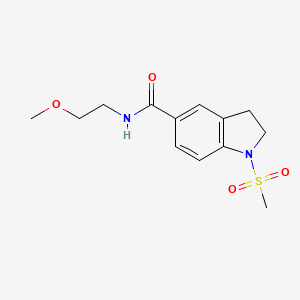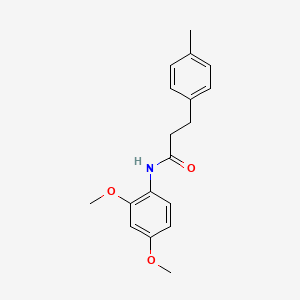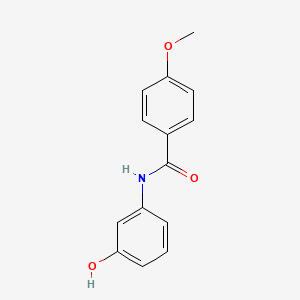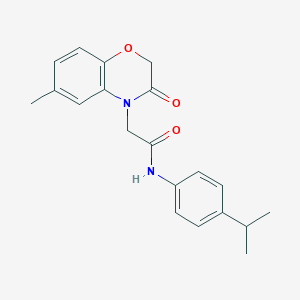
N-(2-methoxyethyl)-1-(methylsulfonyl)-5-indolinecarboxamide
Vue d'ensemble
Description
N-(2-methoxyethyl)-1-(methylsulfonyl)-5-indolinecarboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential in various fields, including medicine, agriculture, and material science. This compound is known to exhibit several biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of N-(2-methoxyethyl)-1-(methylsulfonyl)-5-indolinecarboxamide is not fully understood. However, it is known to interact with various biological targets, including enzymes, receptors, and ion channels. This interaction leads to the modulation of various cellular processes, such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-1-(methylsulfonyl)-5-indolinecarboxamide has been shown to exhibit several biochemical and physiological effects. It has been reported to inhibit the activity of various enzymes, such as cyclooxygenase-2 and phosphodiesterase-4, which are involved in inflammation and pain. Additionally, this compound has been shown to modulate the activity of ion channels, such as TRPV1, which are involved in pain perception. Furthermore, it has been reported to exhibit neuroprotective effects by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxyethyl)-1-(methylsulfonyl)-5-indolinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. Additionally, it exhibits several biochemical and physiological effects, making it a versatile compound for various research applications. However, the limitations of this compound include its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the research of N-(2-methoxyethyl)-1-(methylsulfonyl)-5-indolinecarboxamide. In medicine, further studies are needed to explore its potential in the treatment of various diseases, including cancer and neurodegenerative disorders. In agriculture, more research is needed to optimize its use as a pesticide and to develop new formulations with improved properties. In material science, this compound can be used to develop new materials with improved mechanical and thermal properties. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties.
Applications De Recherche Scientifique
N-(2-methoxyethyl)-1-(methylsulfonyl)-5-indolinecarboxamide has been extensively studied for its potential in various scientific fields. In medicine, this compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In agriculture, it has been used as a pesticide due to its ability to inhibit the growth of harmful insects and fungi. In material science, this compound has been used to develop new materials with improved properties.
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-1-methylsulfonyl-2,3-dihydroindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-19-8-6-14-13(16)11-3-4-12-10(9-11)5-7-15(12)20(2,17)18/h3-4,9H,5-8H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFIQJHGRZYNTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC2=C(C=C1)N(CC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24814516 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(2-ethoxyphenoxy)-2-buten-1-yl]piperazine](/img/structure/B4440253.png)
![N-(3,5-dimethylphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4440256.png)
![N,N-dimethyl-4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B4440258.png)
![3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinuclidine-3-carbonitrile](/img/structure/B4440268.png)
![N-[3-(4-morpholinyl)propyl]-2-(propionylamino)benzamide](/img/structure/B4440272.png)

![methyl [(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetate](/img/structure/B4440295.png)
![1-[(dimethylamino)sulfonyl]-N-(diphenylmethyl)-4-piperidinecarboxamide](/img/structure/B4440304.png)
![4-{[(2-quinolinylthio)acetyl]amino}benzoic acid](/img/structure/B4440311.png)


![N-[4-(acetylamino)phenyl]-3-aminothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4440341.png)
![ethyl 3-[({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4440349.png)